Temocapril hydrochloride Temocapril hydrochloride Temocapril hydrochloride is a dipeptide.
Brand Name: Vulcanchem
CAS No.: 110221-44-8
VCID: VC20742556
InChI: InChI=1S/C23H28N2O5S2.ClH/c1-2-30-23(29)17(11-10-16-7-4-3-5-8-16)24-18-15-32-20(19-9-6-12-31-19)13-25(22(18)28)14-21(26)27;/h3-9,12,17-18,20,24H,2,10-11,13-15H2,1H3,(H,26,27);1H/t17-,18-,20-;/m0./s1
SMILES: CCOC(=O)C(CCC1=CC=CC=C1)NC2CSC(CN(C2=O)CC(=O)O)C3=CC=CS3.Cl
Molecular Formula: C23H29ClN2O5S2
Molecular Weight: 513.1 g/mol

Temocapril hydrochloride

CAS No.: 110221-44-8

Cat. No.: VC20742556

Molecular Formula: C23H29ClN2O5S2

Molecular Weight: 513.1 g/mol

* For research use only. Not for human or veterinary use.

Temocapril hydrochloride - 110221-44-8

CAS No. 110221-44-8
Molecular Formula C23H29ClN2O5S2
Molecular Weight 513.1 g/mol
IUPAC Name 2-[(2S,6R)-6-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-5-oxo-2-thiophen-2-yl-1,4-thiazepan-4-yl]acetic acid;hydrochloride
Standard InChI InChI=1S/C23H28N2O5S2.ClH/c1-2-30-23(29)17(11-10-16-7-4-3-5-8-16)24-18-15-32-20(19-9-6-12-31-19)13-25(22(18)28)14-21(26)27;/h3-9,12,17-18,20,24H,2,10-11,13-15H2,1H3,(H,26,27);1H/t17-,18-,20-;/m0./s1
Standard InChI Key XDDQNOKKZKHBIX-ASBZXGSUSA-N
Isomeric SMILES CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@H]2CS[C@@H](CN(C2=O)CC(=O)O)C3=CC=CS3.Cl
SMILES CCOC(=O)C(CCC1=CC=CC=C1)NC2CSC(CN(C2=O)CC(=O)O)C3=CC=CS3.Cl
Canonical SMILES CCOC(=O)C(CCC1=CC=CC=C1)NC2CSC(CN(C2=O)CC(=O)O)C3=CC=CS3.Cl
Appearance Assay:≥98%A crystalline solid

Chemical Identity and Structure

Temocapril hydrochloride is the hydrochloride salt of temocapril, a prodrug-type angiotensin-I converting enzyme inhibitor with distinctive structural characteristics. This compound belongs to the class of organic compounds known as dipeptides, containing a sequence of exactly two alpha-amino acids joined by a peptide bond .

Physical and Chemical Properties

Temocapril hydrochloride possesses a well-defined chemical structure with specific properties that contribute to its pharmacological activity.

PropertyValue
Chemical FormulaC₂₃H₂₉ClN₂O₅S₂
Molecular Weight513.1 g/mol
IUPAC Name2-[(2S,6R)-6-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-5-oxo-2-thiophen-2-yl-1,4-thiazepan-4-yl]acetic acid;hydrochloride
CAS Number110221-44-8
Parent CompoundTemocapril (CID 443874)

The molecular structure includes a thiazepine ring system, which contributes to its unique pharmacological profile. The compound features multiple chiral centers that dictate its three-dimensional configuration and biological activity .

Synonyms and Identifiers

The compound is recognized by several names and codes across different databases and regions:

  • Temocapril hydrochloride

  • Temocapril HCl

  • Acecol (trade name)

  • CS-622 (development code)

  • PubChem CID: 443873

  • DrugBank Accession Number: DB08836 (for parent compound)

Pharmacological Properties

Temocapril hydrochloride exhibits distinctive pharmacological characteristics that make it a valuable therapeutic agent for various cardiovascular and renal conditions.

Mechanism of Action

As an ACE inhibitor, temocapril hydrochloride functions through a well-characterized mechanism:

  • The parent compound temocapril is a prodrug that is rapidly converted to its active metabolite, temocaprilat (diacid form)

  • Temocaprilat inhibits angiotensin-converting enzyme, preventing the conversion of angiotensin I to angiotensin II

  • This inhibition disrupts the renin-angiotensin-aldosterone system, leading to decreased vasoconstriction and reduced sodium retention

  • The compound also modulates sympathetic nervous system activity and increases prostaglandin synthesis

Notably, temocaprilat demonstrates slightly higher potency than enalaprilat (the active metabolite of enalapril) in ACE inhibition isolated from rabbit lung. Research suggests it has tighter vascular ACE binding compared to enalaprilat, which may contribute to its clinical efficacy .

Pharmacodynamics

The pharmacodynamic effects of temocapril hydrochloride include:

  • Vasodilation of both arteries and veins, reducing peripheral vascular resistance

  • Mild natriuresis (increased sodium excretion)

  • Minimal impact on heart rate and contractility

  • Rapid onset of action compared to some other ACE inhibitors

These effects culminate in a reduction of blood pressure and decreased cardiac workload, making the compound valuable for various cardiovascular indications.

Pharmacokinetic Profile

The pharmacokinetic properties of temocapril hydrochloride have been extensively characterized, providing insights into its absorption, distribution, metabolism, and elimination patterns.

Absorption and Distribution

Temocapril is rapidly absorbed from the gastrointestinal tract following oral administration. As a prodrug, it is quickly converted to its active metabolite temocaprilat, which is responsible for inhibiting ACE in plasma .

The compound exhibits extensive protein binding, with approximately 99.5% bound to plasma proteins. This high protein binding is maintained even in patients with renal impairment, suggesting minimal alterations in drug disposition in this population .

Metabolism and Elimination

ParameterValue
Primary Elimination RoutesLiver and kidneys
Half-life13.1 hours (normal liver function)
Urinary Recovery19.4%
Protein Binding99.5%

Temocapril undergoes substantial hepatic metabolism to form its active metabolite temocaprilat. The elimination occurs through both hepatic and renal routes, with approximately 19.4% recovered in urine. The elimination half-life is approximately 13.1 hours in patients with normal liver function, allowing for once-daily dosing in most clinical situations .

A notable pharmacokinetic advantage is that temocapril can be used in hemodialysis patients without risk of serious accumulation, expanding its utility to patients with severe renal impairment .

Clinical Applications

Temocapril hydrochloride has demonstrated efficacy across multiple clinical indications, primarily in cardiovascular and renal medicine.

Current Therapeutic Indications

The primary approved indications for temocapril hydrochloride include:

  • Hypertension (essential and secondary)

  • Congestive heart failure

  • Diabetic nephropathy

  • Improvement of prognosis for coronary artery diseases, including acute myocardial infarction

  • Renal diseases

Clinical research also suggests potential benefits in insulin resistance, though this remains an area of ongoing investigation .

Research Developments

Ongoing research continues to explore the full therapeutic potential of temocapril hydrochloride beyond its established cardiovascular applications.

Emerging Applications

Recent investigations have examined the potential utility of temocapril hydrochloride in:

  • Management of insulin resistance and metabolic syndrome

  • Protection against organ damage in hypertensive patients with diabetes

  • Nephroprotection in various renal pathologies

  • Potential benefits in specific cardiovascular conditions beyond hypertension and heart failure

Comparative Efficacy

When compared with other ACE inhibitors, temocapril hydrochloride offers certain potential advantages:

  • Rapid onset of action

  • Tighter vascular ACE binding than enalaprilat

  • Suitability for use in hemodialysis patients without risk of serious accumulation

  • Potentially favorable effects on insulin sensitivity

These properties may provide clinical advantages in select patient populations, though direct comparative trials with other ACE inhibitors are somewhat limited.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator